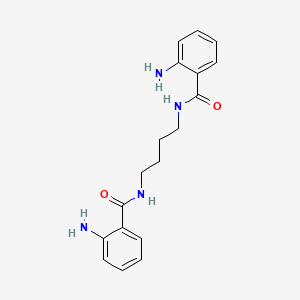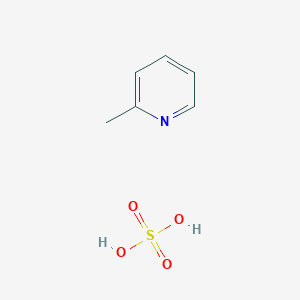
Sulfuric acid--2-methylpyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–2-methylpyridine (1/1) typically involves the direct mixing of sulfuric acid with 2-methylpyridine. The reaction is exothermic and should be carried out with caution. The general procedure involves adding 2-methylpyridine to sulfuric acid under controlled temperature conditions to prevent excessive heat buildup. The reaction can be represented as:
H2SO4+C6H7N→C6H7N⋅H2SO4
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–2-methylpyridine (1/1) may involve continuous flow reactors to ensure efficient mixing and heat dissipation. The use of automated systems can help maintain optimal reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–2-methylpyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonated products.
Reduction: Reduction reactions may involve the conversion of sulfuric acid to sulfur dioxide or hydrogen sulfide.
Substitution: The methyl group on the 2-methylpyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfonated 2-methylpyridine derivatives.
Reduction: Sulfur dioxide, hydrogen sulfide.
Substitution: Nitro-2-methylpyridine, halogenated 2-methylpyridine.
Scientific Research Applications
Sulfuric acid–2-methylpyridine (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sulfuric acid–2-methylpyridine (1/1) involves the interaction of the sulfuric acid component with various substrates, leading to protonation and subsequent chemical transformations. The 2-methylpyridine component can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Protonation: Sulfuric acid protonates substrates, increasing their reactivity.
Nucleophilic Attack: 2-methylpyridine can participate in nucleophilic substitution reactions.
Electrophilic Substitution: The methyl group on 2-methylpyridine can undergo electrophilic substitution.
Comparison with Similar Compounds
Sulfuric acid–2-methylpyridine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–pyridine (1/1): Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Sulfuric acid–3-methylpyridine (1/1): The methyl group is attached to the third carbon, resulting in different chemical behavior.
Sulfuric acid–4-methylpyridine (1/1): The methyl group is attached to the fourth carbon, affecting its reactivity and applications.
Properties
CAS No. |
66208-31-9 |
|---|---|
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
2-methylpyridine;sulfuric acid |
InChI |
InChI=1S/C6H7N.H2O4S/c1-6-4-2-3-5-7-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4) |
InChI Key |
HTMOATKEZDESFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=N1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



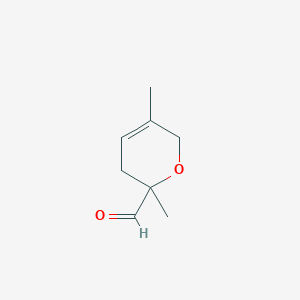
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
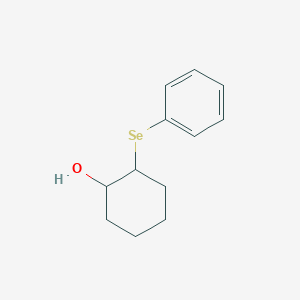
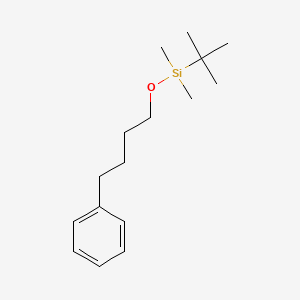

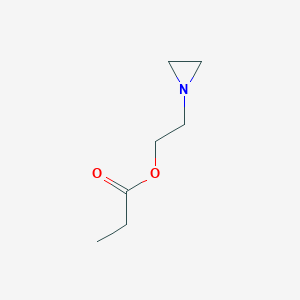
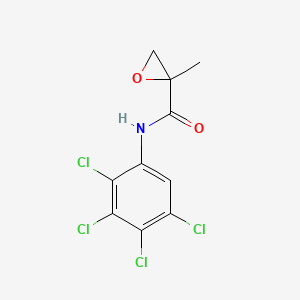
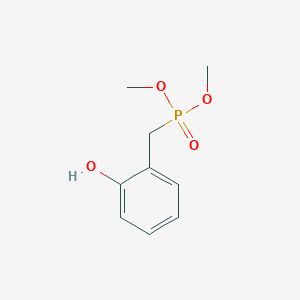
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
